

13C NMR Analysis of Substituted 2H-Indazoles: A Comparative Guide

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Compound of Interest

Compound Name: 6-Bromo-2-methyl-2H-indazole

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For researchers and professionals in drug development and chemical sciences, a thorough understanding of the structural characteristics of heterocyclic compounds is paramount. The 2H-indazole scaffold is a privileged motif in medicinal chemistry, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for its characterization. This guide provides a comparative analysis of 13C NMR data for a range of substituted 2H-indazoles, supported by experimental protocols and a visual representation of a general synthetic workflow.

Comparative 13C NMR Chemical Shift Data

The electronic environment of each carbon atom in the 2H-indazole ring system is highly sensitive to the nature and position of its substituents. The following tables summarize the 13C NMR chemical shifts (δ) in parts per million (ppm) for a variety of substituted 2H-indazoles, facilitating a clear comparison of substitution effects. All data is referenced to the solvent signal.

Table 1: 13C NMR Data for 2-Aryl-2H-indazoles

Compound	C3	C4	C5	C6	C7	C7a	Aromatic Substituent Carbons	Solvent
2-Phenyl-2H-indazole[1]	122.48	121.03	126.83	120.40	118.01	149.86	140.61, 129.57, 127.90	CDCl ₃
2-(p-Tolyl)-2H-indazole[1]	122.32	120.88	126.65	120.33	117.92	149.70	138.34, 137.90, 130.09, 21.1 (CH ₃)	CDCl ₃
2-(4-Chlorophenyl)-2H-indazole[1]	122.76	120.40	127.16	120.32	117.94	149.93	139.05, 133.59, 129.71	CDCl ₃
7-Nitro-2-phenyl-2H-indazole[2]	122.8	121.7	129.1	125.9	120.9	141.6	139.9, 129.8, 129.0	CDCl ₃

2-(4-Chlorophenyl)-7-nitro-2H-indazole	122.7	121.2	128.9	126.1	-	141.7	138.4, 135.0, 130.0	CDCl ₃
e[2]								

Table 2: ¹³C NMR Data for 2-Alkenyl and 2-Alkyl-2H-indazoles

Compound	C3	C4	C5	C6	C7	C7a	Substituent Carbons	Solvent
2-((E)-But-2-en-1-yl)-2H-indazole	-	120.0	121.8	126.5	117.3	149.0	128.3, 12.9, 14.8	CDCl ₃
2-(4-Methylphenyl)-2H-indazole	122.2	121.0	126.9	120.1	117.2	149.4	138.1, 131.3, 129.4, 126.3, 21.1 (CH ₃)	CDCl ₃

Experimental Protocols

The following provides a generalized yet detailed methodology for the acquisition of ¹³C NMR data for substituted 2H-indazoles, based on common practices found in the cited literature.

1. Sample Preparation:

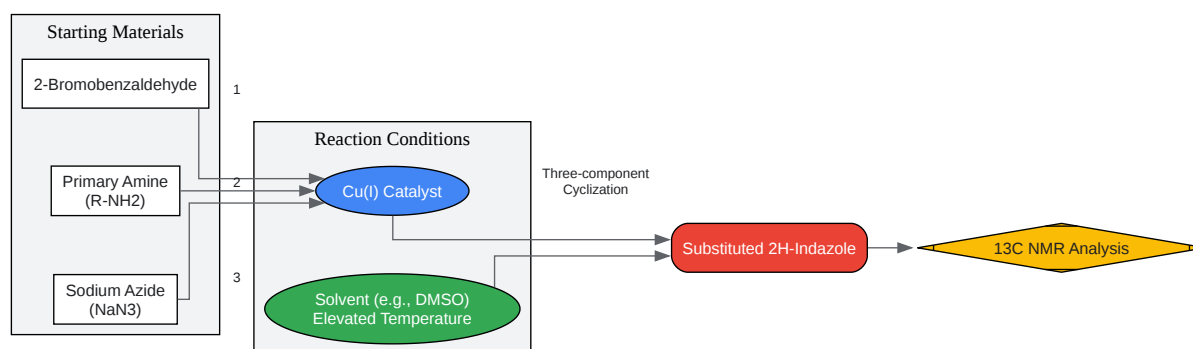
- Dissolve approximately 10-20 mg of the substituted 2H-indazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

- Data is typically acquired on a 300 MHz, 400 MHz, or 500 MHz NMR spectrometer.
- The carbon channel is tuned to the appropriate frequency (e.g., 75 MHz for a 300 MHz spectrometer, 100 MHz for a 400 MHz spectrometer, or 125 MHz for a 500 MHz spectrometer).
- A standard $^{13}\text{C}\{^1\text{H}\}$ pulse program with proton decoupling is used.
- Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak (e.g., CDCl_3 at 77.16 ppm, DMSO-d_6 at 39.52 ppm).^[2]
- Typical spectral parameters include:
 - Pulse width: $\sim 30\text{-}45^\circ$
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024 to 4096, depending on the sample concentration and solubility.

Synthetic Workflow for Substituted 2H-Indazoles

A common and effective method for the synthesis of 2-substituted-2H-indazoles involves a copper-catalyzed three-component reaction. This process is illustrated in the workflow diagram below.



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Caption: General workflow for the synthesis and analysis of substituted 2H-indazoles.

This guide serves as a foundational resource for the ^{13}C NMR analysis of substituted 2H-indazoles. The provided data and protocols can aid in the structural elucidation and characterization of novel 2H-indazole derivatives, accelerating research and development in related fields.

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References

- 1. [rsc.org](#) [[rsc.org](#)]
- 2. [rsc.org](#) [[rsc.org](#)]

- 3. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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